molecular formula C12H9F3N4OS B2944047 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(trifluoromethyl)benzamide CAS No. 933239-76-0

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2944047
CAS No.: 933239-76-0
M. Wt: 314.29
InChI Key: QZMISXTVYJRUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a fused thiazolo-triazole core linked to a benzamide moiety substituted with a trifluoromethyl group. The 5,6-dihydrothiazolo-triazole core introduces partial saturation, which may influence conformational flexibility and binding interactions compared to fully aromatic analogs .

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4OS/c13-12(14,15)8-4-2-1-3-7(8)9(20)16-10-17-18-11-19(10)5-6-21-11/h1-4H,5-6H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMISXTVYJRUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(trifluoromethyl)benzamide is a heterocyclic compound notable for its unique structural features that combine thiazole and triazole rings with a trifluoromethyl-substituted benzamide moiety. This compound has attracted significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

  • Molecular Formula : C11H10F3N4OS
  • Molecular Weight : 310.34 g/mol
  • CAS Number : 921113-05-5

The compound's structure facilitates interactions with biological targets through hydrogen bonding and other molecular interactions, enhancing its pharmacological potential.

The biological activity of this compound is attributed to its ability to form hydrogen bonds with various biological targets. This interaction is crucial for influencing several biochemical pathways associated with cell proliferation and apoptosis. The compound's pharmacokinetic properties are also enhanced by its structural features, potentially improving bioavailability and reducing toxicity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

Cell LineIC50 (mmol/L)
MCF-7 (Breast Cancer)0.084 ± 0.020
A549 (Lung Cancer)0.034 ± 0.008

These findings indicate that this compound exhibits significant cytotoxicity and may serve as a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also shown considerable antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results suggest that the compound could be effective in treating infections caused by these pathogens .

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies on MCF-7 and A549 cell lines revealed that the compound's mechanism involves inducing apoptosis through mitochondrial pathways. The studies indicated that the compound could activate caspases and alter the expression of Bcl-2 family proteins .
  • Antimicrobial Efficacy : A series of experiments demonstrated that this compound effectively reduced the minimal inhibitory concentration (MIC) of standard antibiotics against resistant bacterial strains when used in combination therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

Dihydrothiazolo-triazole vs. Triazolo-thiazine Derivatives

highlights a direct comparison between the 5,6-dihydrothiazolo[2,3-c][1,2,4]triazole scaffold and the 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine scaffold. The study demonstrated that saturation and heteroatom positioning significantly impact inhibitory activity against VIM-2 MBL:

  • Compound 5s (dihydrothiazolo-triazole): Inhibitory activity = 80% ± 3% at 50 μM.
  • Compound 5l (triazolo-thiazine): Higher activity = 86% ± 5% at 50 μM .

The reduced activity of the dihydrothiazolo-triazole scaffold suggests that saturation may limit optimal interactions with the enzyme active site.

Thiazolo-triazol-5(6H)-one Derivatives

Replacing the dihydrothiazolo-triazole with a thiazolo[2,3-c][1,2,4]triazol-5(6H)-one core (e.g., compound 15 vs. 14) further reduced activity against VIM-2 (21% ± 2% vs. 26% ± 2% at 50 μM), indicating that carbonyl introduction disrupts binding .

Substituent Variations on the Benzamide Moiety

Trifluoromethyl vs. tert-Butyl Substitutents

The structurally similar compound 4-tert-butyl-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide (1SX, C15H18N4OS) replaces the trifluoromethyl group with a tert-butyl substituent. While biological data for 1SX are unavailable, the tert-butyl group’s bulky, hydrophobic nature may alter solubility and target affinity compared to the electron-withdrawing trifluoromethyl group .

Halogenated Derivatives
  • 2,4-Dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide (CAS 921152-70-7): Chlorine substituents may enhance halogen bonding but increase toxicity risks .
  • 5-Bromo-2-chloro analog (CAS 921112-89-2): Bromine’s larger size could improve steric complementarity with hydrophobic enzyme pockets .

Linker and Functional Group Modifications

Thioacetamide-Linked Morpholinophenyl Derivatives

N-(4-Morpholinophenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)acetamide (Compound 33) introduces a morpholine ring and thioacetamide linker. The morpholine group likely enhances water solubility, while the thioether linker may improve metabolic stability compared to direct benzamide linkage .

Fluorinated Patent Compounds

A patent-derived analog, N-(2,6-difluorophenyl)-5-fluoro-4-(3-oxo-5,6-dihydrothiazolo-triazol-2-yl)benzamide , features multiple fluorine atoms and a trifluoropropoxy group. Fluorination typically enhances metabolic stability and membrane permeability, suggesting superior pharmacokinetics compared to the parent compound .

Q & A

Q. What are the key synthetic routes for N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(trifluoromethyl)benzamide, and what experimental parameters influence yield?

The compound can be synthesized via a one-pot, catalyst-free approach using trifluoroacetic acid and 4-methallylthiosemicarbazide under reflux conditions. Critical parameters include reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios of reagents. Post-synthesis purification typically involves recrystallization from ethanol or acetonitrile to achieve >90% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.8–4.2 ppm (dihydrothiazolo protons), and δ 165–170 ppm (amide carbonyl) confirm the benzamide and thiazolotriazole moieties.
  • HRMS : A molecular ion peak at m/z ≈ 380–385 (C₁₅H₁₁F₃N₄OS) validates the molecular formula.
  • IR : Strong absorption bands at ~1660 cm⁻¹ (C=O stretch) and ~3250 cm⁻¹ (N-H stretch) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF₃ group enhances lipophilicity (logP ≈ 2.5–3.0) and metabolic stability, while its electron-withdrawing nature modulates the benzamide’s electronic environment, potentially affecting binding interactions in biological assays .

Q. What are common impurities observed during synthesis, and how are they identified?

Residual starting materials (e.g., trifluoroacetic acid) and byproducts like uncyclized intermediates are detected via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) or HPLC (retention time shifts). Recrystallization and column chromatography (silica gel, 5% MeOH/DCM) are standard purification methods .

Q. What solvent systems are optimal for solubility in biological assays?

The compound shows moderate solubility in DMSO (>10 mM) but limited solubility in aqueous buffers. For in vitro assays, prepare stock solutions in DMSO and dilute to ≤1% v/v in PBS or cell culture media to avoid solvent toxicity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding modes?

Density Functional Theory (DFT) calculations reveal the electron density distribution around the trifluoromethyl group and amide bond, highlighting potential nucleophilic/electrophilic sites. Docking studies (using AutoDock Vina) can model interactions with targets like PFOR enzymes, where the amide anion may form hydrogen bonds with catalytic residues (e.g., Lys234, Asp128) .

Q. What strategies optimize synthetic yield when scaling up the one-pot procedure?

Challenges include exothermic side reactions and solvent volume management. Solutions:

  • Use a jacketed reactor for controlled cooling.
  • Introduce reagents gradually to mitigate heat buildup.
  • Replace acetonitrile with a higher-boiling solvent (e.g., DMF) to maintain reflux efficiency at larger scales .

Q. How do structural modifications (e.g., substituting the benzamide or thiazolotriazole) affect bioactivity?

SAR studies show that:

  • Replacing -CF₃ with -NO₂ reduces cytotoxicity (IC₅₀ increases from 5 µM to >50 µM in MDA-MB-231 cells).
  • Adding electron-donating groups (e.g., -OCH₃) to the benzamide improves solubility but weakens target binding .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:

  • Standardize protocols (e.g., MTT assay incubation time: 48 hours, 10% FBS).
  • Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate findings using orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Q. What role does the dihydrothiazolo-triazole heterocycle play in the compound’s stability and reactivity?

The fused heterocycle increases rigidity, reducing conformational entropy and enhancing binding affinity. However, the sulfur atom in thiazolo may oxidize under acidic conditions (e.g., pH < 4), necessitating stability studies in physiological buffers. X-ray crystallography confirms planar geometry, critical for π-π stacking with aromatic residues in target proteins .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via in-situ FTIR to detect carbonyl intermediate formation .
  • Cytotoxicity Assays : Use a minimum of three biological replicates and normalize data to cell count (e.g., Hoechst staining) to account for proliferation variability .
  • Computational Validation : Cross-check docking results with Molecular Dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) to assess binding mode stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.